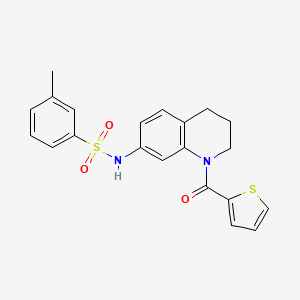

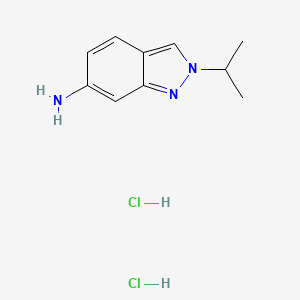

4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

Recently, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .Molecular Structure Analysis

Pyrazolines have a nitrogen-based hetero-aromatic ring structure .Chemical Reactions Analysis

Pyrazolines and their derivatives have shown a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Physical and Chemical Properties Analysis

Although cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, these compounds increase dramatically under cellular damage .科学的研究の応用

Synthesis of Heterocyclic Compounds

Compounds with structures similar to "4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester" serve as building blocks in the synthesis of diverse heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, demonstrating their versatility in creating complex molecular structures with potential applications in drug development and materials science (Gomaa & Ali, 2020).

Biopolymer Modification

Research on xylan derivatives highlights the potential of using similar compounds for the chemical modification of biopolymers. This could lead to the creation of new materials with specific properties, such as increased solubility or altered mechanical strength, which could have applications in drug delivery and biodegradable materials (Petzold-Welcke et al., 2014).

Central Nervous System (CNS) Drug Development

Compounds with similar chemical structures may have potential as lead molecules in the synthesis of drugs acting on the CNS. Their ability to bind to various functional groups can pave the way for the development of new treatments for CNS disorders, highlighting their significance in medicinal chemistry (Saganuwan, 2017).

Environmental Chemistry

Studies on esters similar to "this compound" contribute to understanding their fate and behavior in aquatic environments. This knowledge is crucial for assessing the environmental impact of chemical compounds and developing strategies for pollution control and sustainable chemistry (Haman et al., 2015).

Asymmetric Synthesis

The application of chiral sulfinamides in asymmetric synthesis of N-heterocycles, including piperidines and pyrrolidines, showcases the importance of structurally similar compounds in creating enantiomerically pure substances. This has significant implications for pharmaceuticals and agrochemicals, where the activity and safety of chiral compounds can vary markedly between enantiomers (Philip et al., 2020).

作用機序

Acetylcholinesterase (AchE) is a principal enzyme which hydrolyze acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. It was reported that AchE reduced activity affected normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Safety and Hazards

特性

IUPAC Name |

tert-butyl 4-(5-aminopyrazol-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-8-5-10(6-9-16)17-11(14)4-7-15-17/h4,7,10H,5-6,8-9,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPWROXEQAURAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2959226.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2959229.png)

![4-bromo-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2959231.png)

![N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2959232.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide](/img/structure/B2959234.png)

![N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2959241.png)

![2-[4-(4-Acetylphenyl)piperazin-1-yl]-3-benzyl-3,4-dihydroquinazolin-4-one](/img/structure/B2959246.png)